REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([CH:10]=[O:11])[CH:7]=[C:6]([F:12])[C:3]=1[C:4]#[N:5].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:9]=[C:8]([CH2:10][OH:11])[CH:7]=[C:6]([F:12])[C:3]=1[C:4]#[N:5] |f:1.2|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)C=O)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.307 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled on an ice bath
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and aqueous sodium bicarbonate
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Type
|
WASH
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Details
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The ethereal layer was washed with more aqueous sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product crystallised soon
|
Type
|
CUSTOM
|
Details
|
could be used without further purification
|
Reaction Time |
65 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)CO)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |